molecular formula C10H9BrFNO2 B11784223 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole

Cat. No.: B11784223
M. Wt: 274.09 g/mol
InChI Key: KGJFCPZSZRSTPT-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a brominated dihydroisoxazole derivative featuring a 4-fluorophenoxymethyl substituent. The dihydroisoxazole core consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, with partial saturation at the 4,5-positions. The bromine atom at position 3 and the 4-fluorophenoxymethyl group at position 5 contribute to its unique electronic and steric properties, making it a candidate for further functionalization or biological evaluation.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

3-bromo-5-[(4-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H9BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-4,9H,5-6H2

InChI Key

KGJFCPZSZRSTPT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Br)COC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Bromonitrile Oxide Generation

Bromonitrile oxide is typically generated by dehydrohalogenation of dibromoformoxime (DBF) using bases such as potassium carbonate (K2_2CO3_3) or sodium bicarbonate (NaHCO3_3) in aprotic solvents like methyl isobutyl ketone (MIBK). The reaction can be summarized as:

Br2C=NOH+BaseBrC≡N-O+HBase++H2O\text{Br}2\text{C=NOH} + \text{Base} \rightarrow \text{BrC≡N-O}^- + \text{HBase}^+ + \text{H}2\text{O}

Dibromoformoxime is synthesized by brominating hydroxyiminoacetic acid, yielding white crystalline solids with ~78% efficiency.

Dipolarophile Design and Cycloaddition

The dipolarophile, 4-fluorophenoxy methyl allyl ether, is prepared via nucleophilic substitution between 4-fluorophenol and allyl bromides. Cycloaddition with BNO occurs regioselectively at the terminal alkene, forming the 5-((4-fluorophenoxy)methyl)-substituted isoxazoline. Key parameters include:

  • Solvent : MIBK or toluene

  • Temperature : 0–20°C to minimize side reactions

  • Catalyst : Phase-transfer agents like tetrabutylammonium bromide (TBAB) improve yields to >90%.

Example :
A suspension of K2_2CO3_3 (0.45 mol) in MIBK is treated with allyl 4-fluorophenoxy methyl ether (0.45 mol) and DBF (0.45 mol) at 0°C. After 3 hours, the mixture is quenched with water, extracted, and purified to yield 91.2% product.

Post-Functionalization of Preformed Isoxazoline Cores

An alternative strategy involves modifying pre-synthesized isoxazolines through nucleophilic substitution or Mitsunobu reactions to introduce the 4-fluorophenoxy group.

Hydroxymethyl Isoxazoline Intermediate

5-Hydroxymethyl-3-bromo-4,5-dihydroisoxazole is synthesized via cycloaddition of BNO with allyl alcohol. Subsequent Mitsunobu reaction with 4-fluorophenol introduces the aryloxy group:

Isoxazoline-OH+4-FC6H4OHDIAD, PPh3Isoxazoline-O-C6H4F-4\text{Isoxazoline-OH} + 4\text{-FC}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Isoxazoline-O-C}6\text{H}_4\text{F-4}

Conditions :

  • Reagents: DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh3_3)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 75–85%

Halogen Exchange Reactions

Bromine can be introduced via halogen exchange using LiBr or NaBr in polar solvents, though this method is less common for the target compound.

Sustainable Synthesis Approaches

Recent advances emphasize eco-friendly protocols:

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques with K2_2CO3_3 as a base show promise for minimizing solvent use, though scalability remains challenging.

Reaction Optimization and Challenges

Key Parameters

ParameterOptimal RangeImpact on Yield
BaseK2_2CO3_3 (1–3 eq)Maximizes BNO stability
Temperature0–20°CPrevents polymerization
SolventMIBKEnhances regioselectivity
Catalyst (TBAB)0.01–0.1 eqAccelerates cycloaddition

Common Side Reactions

  • BNO Polymerization : Occurs above 25°C, reducing yields.

  • Allyl Ether Hydrolysis : Mitigated by anhydrous conditions.

  • Regioisomeric Byproducts : Controlled by dipolarophile electronics.

Scalability and Industrial Considerations

The cycloaddition route is preferred for large-scale synthesis due to:

  • High Atom Economy : >85% for BNO reactions.

  • Solvent Recovery : MIBK and toluene are recyclable via distillation.

  • Safety : Dibromoformoxime is safer to handle than dichloro analogs.

Case Study :
A pilot-scale reaction (1.5 mol scale) achieved 89% yield using TBAB (0.05 eq) and MIBK, with a 98.5% purity after crystallization.

Analytical Characterization

Critical characterization data for this compound includes:

  • 1^1H NMR (CDCl3_3): δ 7.02 (m, 2H, Ar-H), 6.89 (m, 2H, Ar-H), 4.55 (d, 1H, CH2_2), 4.12 (m, 1H, isoxazoline-H), 3.78 (m, 2H, CH2_2), 3.25 (dd, 1H, isoxazoline-H).

  • HRMS : m/z calc. for C10_{10}H10_{10}BrFNO2_2 [M+H]+^+: 297.9924, found: 297.9921 .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential in drug development due to its ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation can lead to increased expression of antioxidant proteins such as heme oxygenase-1 (HO-1) .

Case Studies

  • Antioxidant Activity : Preliminary studies indicate that derivatives of 4,5-dihydroisoxazole exhibit significant antioxidant properties. Research has shown that compounds similar to 3-bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole can protect against oxidative damage in various cell types .

Anticancer Research

Research has suggested that compounds containing the isoxazole moiety may have anticancer properties. For example, studies on structurally related compounds have demonstrated their efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Biological Assessment

In vitro studies have shown that certain derivatives can significantly affect the viability of glioblastoma cells, indicating their potential as anticancer agents . The specific interactions of this compound with cancer-related targets warrant further investigation.

Agricultural Chemistry

The compound may also serve as an intermediate in synthesizing agrochemicals. Its unique structure allows it to be modified into various derivatives that could exhibit herbicidal or insecticidal properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine and fluorophenoxy groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydroisoxazole derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Key analogues include:

Compound Name Substituents at Position 5 Key Features Reference
3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole 4-fluorophenyl Direct aryl substitution; synthesized via cycloaddition (82% yield)
3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole 4-nitrophenyl Electron-withdrawing nitro group; mp 101.1°C, Rf = 0.41
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) 3-chlorophenyl, 4-pyridyl Anti-inflammatory activity (TNF-α/IL-6 inhibition; 46% yield)
3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole tert-butyl Bulky alkyl group; CAS 128464-85-7, MW 206.08
5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazole 4-fluoro-3-phenoxyphenyl Phenoxy linker; crystallographic data reported
  • Electronic Effects: The 4-fluorophenoxymethyl group in the target compound introduces an ether linkage, enhancing solubility compared to direct aryl-substituted analogues (e.g., 4-fluorophenyl in ). The bromine atom at position 3 increases electrophilicity, enabling nucleophilic substitution reactions.
  • Steric Effects : Bulky substituents like tert-butyl reduce reactivity at the dihydroisoxazole core, whereas smaller groups (e.g., nitrophenyl ) favor planar conformations.

Physicochemical Properties

  • Melting Points : Nitro-substituted analogues exhibit higher melting points (101.1°C ) compared to alkyl-substituted derivatives.
  • Solubility: Ether-linked substituents (e.g., phenoxymethyl) improve solubility in polar solvents relative to hydrophobic tert-butyl groups .

Biological Activity

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a bromine atom, a fluorophenyl group, and an isoxazole ring, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNO3C_{11}H_{12}BrNO_3 with a molecular weight of 286.12 g/mol. The structure consists of a five-membered isoxazole ring that includes two nitrogen atoms and three carbon atoms. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may improve its binding affinity to various biological targets .

Nrf2/HO-1 Pathway Activation

Research indicates that derivatives of 4,5-dihydroisoxazole, including 3-bromo-5-phenyl derivatives, activate the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress, leading to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) . The specific interactions of this compound with biological targets warrant further investigation.

Binding Affinity Studies

Preliminary studies suggest that the fluorophenyl group may enhance the compound's binding affinity to certain enzymes or receptors. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic applications .

Biological Activity Data

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityActivates Nrf2/HO-1 pathway; increases expression of antioxidant proteins
Inhibition StudiesDemonstrated inhibition against various human rhinovirus serotypes; mean MIC as low as 0.40 µM
Structural ActivityStructure-activity relationship studies indicate dependency on lipophilicity and inductive effects

Study on Nrf2 Activation

In a study published in Nature Communications, researchers synthesized several isoxazoline-based electrophiles and tested their ability to activate the Nrf2/HO-1 axis in THP-1 human monocytic cells. Among these compounds, 3-bromo-5-phenyl derivatives exhibited the most potent activation properties. Mass spectrometry analyses confirmed that these compounds target Cys151 of the BTB domain of Keap1, a critical regulator in the Nrf2 pathway .

In Vitro Efficacy Against Viruses

A series of substituted phenyl analogues were evaluated for their in vitro activity against human rhinovirus (HRV) serotypes. The study found that substituents at specific positions significantly enhanced antiviral activity compared to unsubstituted compounds. The mean MIC values indicated strong efficacy against multiple HRV serotypes .

Q & A

Q. What are the recommended synthetic pathways for 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazides or oxime intermediates under reflux conditions. For example, analogous isoxazole derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid for 4–18 hours . Optimization includes:

  • Solvent selection : DMSO enhances reaction rates but may require post-reaction distillation under reduced pressure to isolate products .
  • Catalyst use : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .
  • Yield improvement : Crystallization in water-ethanol mixtures (1:1 v/v) yields >65% pure product after 12-hour stirring .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substitution patterns (e.g., fluorophenoxy methyl groups) .
  • HPLC-MS : Monitors reaction progress and detects impurities (<5% by area) using C18 columns with acetonitrile-water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities in dihydroisoxazole rings, as demonstrated for structurally related triazole-thiones .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity. ICReDD’s reaction path search algorithms identify energetically favorable intermediates .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. For example, fluorophenoxy groups in similar compounds show π-π stacking with aromatic enzyme residues .
  • Machine learning : Train models on existing bioactivity data (IC50, Ki) to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed biological activity?

Methodological Answer:

  • Isotope labeling : Track metabolic pathways using ¹⁸O/²H-labeled analogs to verify hypothesized mechanisms .
  • Kinetic studies : Compare computed activation energies (DFT) with experimental Arrhenius plots for key reactions (e.g., ring-opening) .
  • Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .

Q. How can researchers address challenges in purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane separation : Use nanofiltration (MWCO 300–500 Da) to remove low-molecular-weight byproducts .
  • Recrystallization : Optimize solvent ratios (e.g., ethyl acetate/hexane) via phase diagrams to maximize crystal purity (>98%) .
  • Prep-HPLC : Employ gradient elution (0.1% TFA in acetonitrile/water) for gram-scale purification, monitoring at 254 nm .

Q. What methodologies are used to investigate the environmental toxicity of this compound?

Methodological Answer:

  • Aquatic toxicity assays : Follow OECD Test No. 202 (Daphnia magna acute toxicity) to determine LC50 values .
  • Metabolite profiling : Use LC-QTOF-MS to identify persistent degradation products in simulated wastewater .
  • QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) descriptors .

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